1-O-benzyl 2-O-methyl 4-(2-chloroacetyl)piperazine-1,2-dicarboxylate
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Overview
Description
1-O-benzyl 2-O-methyl 4-(2-chloroacetyl)piperazine-1,2-dicarboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzyl group, a methyl group, and a chloroacetyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 1-O-benzyl 2-O-methyl 4-(2-chloroacetyl)piperazine-1,2-dicarboxylate involves multiple steps. The synthetic route typically starts with the preparation of the piperazine ring, followed by the introduction of the benzyl, methyl, and chloroacetyl groups. Common reagents used in the synthesis include benzyl chloride, methyl iodide, and chloroacetyl chloride. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-O-benzyl 2-O-methyl 4-(2-chloroacetyl)piperazine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure selective and efficient transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-O-benzyl 2-O-methyl 4-(2-chloroacetyl)piperazine-1,2-dicarboxylate has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-O-benzyl 2-O-methyl 4-(2-chloroacetyl)piperazine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The chloroacetyl group is known to react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the disruption of cellular processes. The benzyl and methyl groups may also contribute to the compound’s biological activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
1-O-benzyl 2-O-methyl 4-(2-chloroacetyl)piperazine-1,2-dicarboxylate can be compared with other piperazine derivatives, such as:
1-O-benzyl 2-O-methyl piperazine-1,2-dicarboxylate: Lacks the chloroacetyl group, resulting in different chemical reactivity and biological activity.
1-O-benzyl 4-(2-chloroacetyl)piperazine-1,2-dicarboxylate: Lacks the methyl group, which may affect its binding affinity and biological properties.
2-O-methyl 4-(2-chloroacetyl)piperazine-1,2-dicarboxylate: Lacks the benzyl group, leading to differences in solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-O-benzyl 2-O-methyl 4-(2-chloroacetyl)piperazine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O5/c1-23-15(21)13-10-18(14(20)9-17)7-8-19(13)16(22)24-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEXNFONTAOTRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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